N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide
Description
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Properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c1-2-21-12-4-3-10(7-16-12)14-18-13(22-19-14)8-17-15(20)11-5-6-23-9-11/h3-7,9H,2,8H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKRRZHNZARBFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that integrates a thiophene ring with an oxadiazole and pyridine moiety. The molecular formula is , with a molecular weight of approximately 346.37 g/mol. The presence of these functional groups suggests diverse biological interactions.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that compounds containing oxadiazole and thiophene rings often exhibit significant activity against various bacterial strains and fungi. For instance, similar derivatives have shown efficacy against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections.
Anticancer Properties
The compound's structure is conducive to anticancer activity. Studies have demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Mechanistically, it may act by inhibiting specific kinases involved in cell signaling pathways crucial for tumor growth.
Anti-inflammatory Effects
Compounds with thiophene and oxadiazole moieties have been reported to exhibit anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response.
The precise mechanisms through which N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)thiophene-3-carboxamide exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to inflammation or cancer proliferation.
- Receptor Modulation : It could interact with various receptors involved in signaling pathways.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at specific phases, leading to reduced proliferation.
Synthesis Methods
The synthesis of N-((3-(6-ethoxypyridin-3-y)-1,2,4-oxadiazol -5-y)methyl)thiophene-3-carboxamide typically involves multi-step reactions:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Attachment of the Thiophene Moiety : This step may require the use of coupling agents or specific reaction conditions to ensure successful integration.
- Final Carboxamide Formation : The final step involves converting the intermediate into the carboxamide derivative through acylation reactions.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
| Study | Findings |
|---|---|
| Smith et al., 2022 | Demonstrated significant antimicrobial activity against Gram-positive bacteria with similar oxadiazole derivatives. |
| Johnson et al., 2023 | Reported anticancer effects in vitro using cell lines treated with thiophene-based compounds, showing 50% inhibition at low concentrations. |
| Lee et al., 2024 | Investigated anti-inflammatory properties in animal models, noting reduced edema and cytokine levels after treatment with related compounds. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
